molecular formula C17H18N2O2S B3595781 N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide

Cat. No.: B3595781
M. Wt: 314.4 g/mol
InChI Key: XZMKDJHRXVZVHQ-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications .

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-4-5-15(20)19-17-14(10-18)16(11(2)22-17)12-6-8-13(21-3)9-7-12/h6-9H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMKDJHRXVZVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C)C2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl and thiophene rings contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and reactivity, while the thiophene ring provides stability and electronic properties that are advantageous in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide
Reactant of Route 2
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N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]butanamide

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